molecular formula C19H24N2O B4674731 N-(1-propyl-4-piperidinyl)-1-naphthamide

N-(1-propyl-4-piperidinyl)-1-naphthamide

Cat. No. B4674731
M. Wt: 296.4 g/mol
InChI Key: ZPUUWNMZJBCXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-propyl-4-piperidinyl)-1-naphthamide, also known as NPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPN is a synthetic compound that belongs to the class of naphthamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(1-propyl-4-piperidinyl)-1-naphthamide is not fully understood, but it is thought to involve the modulation of ion channels in neurons. N-(1-propyl-4-piperidinyl)-1-naphthamide has been shown to selectively inhibit the activity of T-type calcium channels, which are involved in the generation of low-threshold spikes in neurons. By inhibiting these channels, N-(1-propyl-4-piperidinyl)-1-naphthamide can reduce the excitability of neurons and modulate synaptic transmission.
Biochemical and Physiological Effects
N-(1-propyl-4-piperidinyl)-1-naphthamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels in neurons, N-(1-propyl-4-piperidinyl)-1-naphthamide has been shown to modulate the activity of other proteins such as G protein-coupled receptors and enzymes. N-(1-propyl-4-piperidinyl)-1-naphthamide has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-propyl-4-piperidinyl)-1-naphthamide in lab experiments is its selectivity for T-type calcium channels. This property allows researchers to study the specific effects of inhibiting these channels without affecting other ion channels. However, N-(1-propyl-4-piperidinyl)-1-naphthamide has some limitations as well. It is a synthetic compound that may not accurately reflect the activity of endogenous compounds in the body. Additionally, the effects of N-(1-propyl-4-piperidinyl)-1-naphthamide may vary depending on the experimental conditions and the cell type being studied.

Future Directions

There are several future directions for research involving N-(1-propyl-4-piperidinyl)-1-naphthamide. One area of interest is the development of more selective and potent inhibitors of T-type calcium channels. This could lead to the development of new therapies for neurological disorders such as epilepsy and chronic pain. Another area of interest is the study of the effects of N-(1-propyl-4-piperidinyl)-1-naphthamide on other ion channels and proteins. This could provide insights into the mechanisms underlying other physiological processes such as muscle contraction and hormone secretion.
Conclusion
N-(1-propyl-4-piperidinyl)-1-naphthamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to modulate the activity of ion channels in neurons has made it a valuable tool for studying the mechanisms underlying neurological disorders. While there is still much to learn about the mechanism of action and physiological effects of N-(1-propyl-4-piperidinyl)-1-naphthamide, it is clear that this compound has the potential to be an important tool for future research.

Scientific Research Applications

N-(1-propyl-4-piperidinyl)-1-naphthamide has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(1-propyl-4-piperidinyl)-1-naphthamide is in neuroscience research. N-(1-propyl-4-piperidinyl)-1-naphthamide has been shown to modulate the activity of ion channels in neurons, which can lead to changes in neuronal excitability and synaptic transmission. This property of N-(1-propyl-4-piperidinyl)-1-naphthamide has been utilized to study the mechanisms underlying various neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

N-(1-propylpiperidin-4-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-12-21-13-10-16(11-14-21)20-19(22)18-9-5-7-15-6-3-4-8-17(15)18/h3-9,16H,2,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUUWNMZJBCXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propylpiperidin-4-yl)naphthalene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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